Ethynylcyclobutane Ethynylcyclobutane
Brand Name: Vulcanchem
CAS No.: 50786-62-4
VCID: VC7858971
InChI: InChI=1S/C6H8/c1-2-6-4-3-5-6/h1,6H,3-5H2
SMILES: C#CC1CCC1
Molecular Formula: C6H8
Molecular Weight: 80.13 g/mol

Ethynylcyclobutane

CAS No.: 50786-62-4

Cat. No.: VC7858971

Molecular Formula: C6H8

Molecular Weight: 80.13 g/mol

* For research use only. Not for human or veterinary use.

Ethynylcyclobutane - 50786-62-4

Specification

CAS No. 50786-62-4
Molecular Formula C6H8
Molecular Weight 80.13 g/mol
IUPAC Name ethynylcyclobutane
Standard InChI InChI=1S/C6H8/c1-2-6-4-3-5-6/h1,6H,3-5H2
Standard InChI Key GAXSIWLVORHPTJ-UHFFFAOYSA-N
SMILES C#CC1CCC1
Canonical SMILES C#CC1CCC1

Introduction

Structural and Physicochemical Properties

Ethynylcyclobutane possesses the molecular formula C6H8\text{C}_6\text{H}_8 and a molecular weight of 80.1277 g/mol . The compound’s InChI key (GAXSIWLVORHPTJ-UHFFFAOYSA-N) confirms its bicyclic structure, comprising a strained cyclobutane ring with a terminal alkyne substituent . The cyclobutane ring introduces significant angle strain due to its 90° bond angles, which deviate substantially from the ideal tetrahedral geometry of sp³-hybridized carbons. This strain, combined with the electron-rich ethynyl group, imparts heightened reactivity compared to larger cyclic alkanes .

PropertyValueSource
Molecular FormulaC6H8\text{C}_6\text{H}_8
Molecular Weight80.1277 g/mol
Physical StateColorless liquid/solid
Boiling PointNot reported-
Melting PointNot reported-
DensityNot reported-

The compound’s spectral signatures include distinctive 1H^1\text{H} NMR coupling constants (JJ) across the cyclobutane ring, typically ranging from 4.6–11.5 Hz for cis vicinal protons and 2.0–10.7 Hz for trans configurations . These values aid in structural elucidation but complicate assignments due to overlapping signals in polycyclic derivatives .

Synthetic Methodologies

Transition Metal-Catalyzed C–H Functionalization

Modern approaches employ palladium-catalyzed C–H arylation to construct functionalized cyclobutanes. Daugulis and coworkers demonstrated that cyclobutane dicarboxylates undergo bis-arylation with iodobenzene under Pd(II/IV) catalysis, achieving 97% yield with 1 mol% catalyst loading . Key to this method is the use of sterically hindered carboxylates (e.g., pivalic acid) and fluorinated alcohols (e.g., hexafluoro-2-propanol) to suppress over-arylation byproducts .

Representative Reaction:

Cyclobutane-1,3-dicarboxylate+2Ar-IPd(OAc)2,AgOAcBis-aryl cyclobutane+2HI\text{Cyclobutane-1,3-dicarboxylate} + 2 \text{Ar-I} \xrightarrow{\text{Pd(OAc)}_2, \text{AgOAc}} \text{Bis-aryl cyclobutane} + 2 \text{HI}

Ketene Cycloaddition

Ketene [2+2] cycloadditions with alkenes provide direct access to cyclobutanones, which can be further functionalized to ethynyl derivatives. While this method offers high regio- and stereoselectivity, it is limited by the requirement for specialized ketene precursors and the formation of carbonyl-containing products .

Reactivity and Functionalization

Cycloaddition Reactions

The ethynyl group participates in Huisgen 1,3-dipolar cycloadditions with azides, forming triazole-linked cyclobutane architectures. This "click chemistry" approach enables modular construction of supramolecular assemblies with precise stereochemical control .

Ring-Opening Metathesis

Ethynylcyclobutane’s strained ring undergoes ring-opening metathesis polymerization (ROMP) with Grubbs catalysts, generating polyacetylene derivatives with conjugated backbones. These materials exhibit tunable electronic properties for organic semiconductor applications .

Directed C–H Activation

The aminoquinoline directing group facilitates site-selective C–H olefination on the cyclobutane ring. For instance, reaction with iodostyrene derivatives yields tetrasubstituted cyclobutanes with all-cis stereochemistry, as confirmed by X-ray crystallography .

Applications in Natural Product Synthesis

Ethynylcyclobutane serves as a key intermediate in the total synthesis of piperarborenine B and proposed structures of pipercyclobutanamide A . Strategic C–H functionalization enables rapid assembly of the cyclobutane core, bypassing traditional multi-step sequences. For example, a 54% yield was achieved in coupling methyl coumalate with 8-aminoquinoline via photochemical electrocyclization and EDC-mediated amidation .

Case Study: Piperarborenine B Synthesis

  • Desymmetrization: Mono-arylation of 1,3-cyclobutanedicarboxylate

  • Epimerization: Ba(OH)2_2-mediated stereochemical inversion

  • Macrocyclization: Bis-acid chloride coupling with dihydropyridone

This route highlights ethynylcyclobutane’s versatility in accessing complex polycyclic architectures with multiple stereocenters .

Hazard ParameterRecommendation
StorageInert atmosphere, -20°C
HandlingGlove box, PPE required
Spill ManagementAbsorb with vermiculite
TransportationUN3295 (Hydrocarbons, liquid)

The compound’s volatility and potential for exothermic polymerization necessitate strict temperature control during storage and reactions .

Recent Advancements and Future Directions

Recent studies focus on enantioselective C–H functionalization using chiral palladium catalysts to access non-racemic cyclobutane derivatives. Computational methods (DFT, MD simulations) now aid in predicting regioisomer distributions and transition states for strained ring systems . Emerging applications in metal-organic frameworks (MOFs) exploit ethynylcyclobutane’s rigid geometry as a supramolecular linker.

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